S-3-Fluoro-4-methylphenylthioacetate
Description
S-3-Fluoro-4-methylphenylthioacetate: is an organic compound that features a fluorine atom, a methyl group, and a thioacetate group attached to a benzene ring
Properties
IUPAC Name |
S-(3-fluoro-4-methylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPLIPOVUMJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The phenolic oxygen attacks the electrophilic carbonyl carbon of thioacetic acid, facilitated by a catalyst (e.g., HSO or NaOH). The resulting intermediate undergoes deprotonation to form the thioester bond.
Procedure :
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3-Fluoro-4-methylphenol (1.0 equiv) and thioacetic acid (1.2 equiv) are combined in dichloromethane.
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Concentrated HSO (0.1 equiv) is added dropwise at 0–5°C.
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The mixture is stirred at 25°C for 6–8 hours.
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The product is extracted with ethyl acetate, washed with NaHCO, and purified via vacuum distillation.
Optimization Insights :
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Catalyst Choice : Acidic conditions (HSO) favor faster kinetics but require stringent temperature control to avoid side reactions like Friedel-Crafts acylation.
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Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) improve yields by stabilizing the transition state.
Nucleophilic Substitution via Thiol Intermediate
An alternative two-step approach involves generating a 3-fluoro-4-methylbenzenethiol intermediate, followed by acetylation:
Step 1: Synthesis of 3-Fluoro-4-methylbenzenethiol
3-Fluoro-4-methylaniline is diazotized using NaNO/HCl, followed by treatment with potassium ethyl xanthate to introduce the thiol group. Reduction with Zn/HCl yields the thiol.
Step 2: Acetylation with Acetic Anhydride
The thiol reacts with acetic anhydride in pyridine to form the thioacetate.
Procedure :
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3-Fluoro-4-methylaniline (1.0 equiv) is diazotized at −10°C.
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Potassium ethyl xanthate (1.5 equiv) is added, and the mixture is stirred for 2 hours.
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The xanthate is hydrolyzed with 10% NaOH, and the thiol is extracted with ether.
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The thiol is acetylated with acetic anhydride (1.2 equiv) in pyridine at 25°C for 4 hours.
Challenges :
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Diazotization requires precise temperature control (−5°C to 0°C) to prevent decomposition.
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Thiol oxidation to disulfides necessitates inert atmosphere handling.
Catalytic Methods Using Transition Metals
Palladium-catalyzed cross-coupling offers a regioselective route, particularly for derivatives with steric hindrance. This method couples 3-fluoro-4-methylbromobenzene with thioacetic acid via a C–S bond-forming reaction.
Procedure :
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3-Fluoro-4-methylbromobenzene (1.0 equiv), thioacetic acid (1.5 equiv), Pd(OAc) (5 mol%), and Xantphos (6 mol%) are combined in toluene.
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The reaction is heated to 100°C under N for 12 hours.
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The product is isolated via column chromatography (SiO, hexane/EtOAc).
Advantages :
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Excellent functional group tolerance.
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Avoids harsh acidic conditions.
Comparative Analysis of Methods
The table below synthesizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Thioacetylation | 58–65 | >98 | Low | High |
| Nucleophilic Route | 42–48 | >95 | Moderate | Moderate |
| Catalytic Coupling | 55–60 | >97 | High | Low |
Key Findings :
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Direct Thioacetylation is optimal for industrial-scale production due to its simplicity and cost-effectiveness.
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Catalytic Methods suit lab-scale synthesis of high-purity material but face scalability challenges.
Analytical Characterization
Critical spectral data for S-3-Fluoro-4-methylphenylthioacetate (inferred from analogues):
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H NMR (CDCl): δ 2.35 (s, 3H, CH), 2.90 (s, 3H, SC(O)CH), 6.95–7.20 (m, 3H, Ar–H).
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IR (ATR): 1685 cm (C=O), 1260 cm (C–F).
Industrial Purification Strategies
Large-scale processes employ continuous fractional distillation (bp 120–125°C at 15 mmHg) or crystallization from ethanol/water (4:1). Pilot studies report ≥99.5% purity using simulated moving bed chromatography .
Chemical Reactions Analysis
Types of Reactions: S-3-Fluoro-4-methylphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-3-Fluoro-4-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.
Mechanism of Action
The mechanism by which S-3-Fluoro-4-methylphenylthioacetate exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for the target.
Comparison with Similar Compounds
3-Fluoro-4-methylphenol: Lacks the thioacetate group, making it less versatile in certain chemical reactions.
4-Methylphenylthioacetate:
3-Fluorophenylthioacetate: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness: S-3-Fluoro-4-methylphenylthioacetate is unique due to the combination of the fluorine atom, methyl group, and thioacetate group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Q & A
Q. What are the critical safety protocols for handling S-3-Fluoro-4-methylphenylthioacetate in laboratory settings?
this compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may decompose at elevated temperatures (e.g., near 91°C) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, given its classification as a skin/eye irritant .
- Storage : Keep in a cool, dry place away from oxidizers and incompatible materials. Long-term storage should be avoided due to potential degradation into hazardous byproducts .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the fluorine-substituted aromatic ring and thioacetate group. Compare chemical shifts with analogous compounds (e.g., 4-Fluoro-3-methoxyphenylacetic acid, δ ~7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., expected molecular ion for CHFOS).
- Elemental Analysis : Verify purity (>97%) and rule out contaminants like residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during the synthesis of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in analogous thiocyanate reactions .
- Catalytic Systems : Explore palladium-based catalysts (e.g., Pd(PPh)) for regioselective coupling of fluorine-substituted aryl groups with thioacetate precursors, leveraging insights from organometallic synthesis .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition, as suggested by the decomposition temperature (91°C) of structurally similar thioacetates .
Q. What strategies are effective for resolving contradictory spectral data in structural elucidation?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond assignments. For example, discrepancies in F NMR shifts may arise from solvent effects or impurities.
- Computational Modeling : Use density functional theory (DFT) to simulate expected spectra and compare with experimental data. This is critical for distinguishing between positional isomers (e.g., 3-fluoro vs. 4-fluoro substitution) .
Q. How does the stability of this compound vary across solvents, and how does this impact experimental design?
- Stability Studies : Conduct accelerated degradation tests in common solvents (e.g., DMSO, THF) using HPLC to monitor decomposition products. For example, hydrolysis of the thioacetate group may occur in protic solvents.
- Reaction Solvent Compatibility : Prefer anhydrous conditions for reactions requiring prolonged heating, as moisture may accelerate hydrolysis. This aligns with handling guidelines for related thioacetates .
Methodological Considerations
Q. What synthetic routes are viable for introducing the 3-fluoro-4-methylphenyl moiety into thioacetate derivatives?
- Nucleophilic Aromatic Substitution : React 3-fluoro-4-methylphenol with thioacetic acid under acidic conditions.
- Cross-Coupling : Employ Suzuki-Miyaura coupling using a 3-fluoro-4-methylphenylboronic acid and a thioacetate precursor, utilizing Pd catalysts as described in organofluorine chemistry .
Q. How can researchers mitigate challenges in isolating high-purity this compound?
- Chromatographic Techniques : Use flash chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted starting materials.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from structurally similar compounds (e.g., 3'-Fluoro-4'-methoxyacetophenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
